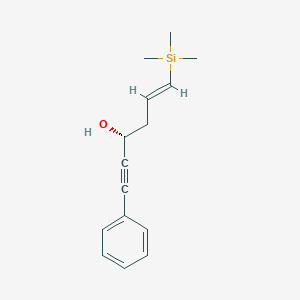

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol

Description

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol is an organic compound characterized by its unique structure, which includes a phenyl group, a trimethylsilyl group, and an alkyne

Properties

Molecular Formula |

C15H20OSi |

|---|---|

Molecular Weight |

244.40 g/mol |

IUPAC Name |

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol |

InChI |

InChI=1S/C15H20OSi/c1-17(2,3)13-7-10-15(16)12-11-14-8-5-4-6-9-14/h4-9,13,15-16H,10H2,1-3H3/b13-7+/t15-/m1/s1 |

InChI Key |

IWHRTVSFYDQSEP-MYWXAZLQSA-N |

Isomeric SMILES |

C[Si](C)(C)/C=C/C[C@H](C#CC1=CC=CC=C1)O |

Canonical SMILES |

C[Si](C)(C)C=CCC(C#CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Grignard reagent, which reacts with an appropriate alkyne to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.

Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce phenyl alkenes or alkanes.

Scientific Research Applications

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

(E)-1-phenyl-1-buten-3-yne: Similar structure but lacks the trimethylsilyl group.

(E)-1-phenyl-1-hexen-3-yne: Similar structure but with different substituents on the alkyne.

®-1-phenyl-1-trimethylsilyl-1-hexen-3-ol: Similar structure but with different stereochemistry.

Uniqueness

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer specific reactivity and properties. Its stereochemistry also plays a crucial role in its interactions and applications.

Biological Activity

(E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol, also known by its CAS number 648918-32-5, is a compound that has garnered interest for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol is , with a molecular weight of approximately 244.404 g/mol. It features a trimethylsilyl group which may influence its biological activity and solubility characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀OSi |

| Molecular Weight | 244.404 g/mol |

| LogP | 3.2227 |

| PSA | 20.2300 |

Anticancer Activity

Recent studies have indicated that compounds similar to (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol exhibit significant anticancer properties. For instance, research on related compounds has shown that they can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Study:

In a study focusing on related trimethylsilyl compounds, it was observed that these substances could selectively induce cell death in leukemic cell lines while sparing normal cells. This selectivity suggests a potential therapeutic window for treating hematological malignancies without affecting healthy tissues .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol. Compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study:

A series of experiments demonstrated that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This effect was attributed to the disruption of bacterial membrane integrity and interference with metabolic processes .

The biological activities of (E,3R)-1-phenyl-6-trimethylsilylhex-5-en-1-yn-3-ol can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at various phases, particularly G2/M phase, thereby inhibiting proliferation.

- Antioxidant Activity : Some studies indicate that similar compounds possess antioxidant properties that could protect against oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.